molecular formula C7H10O3 B8553948 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one CAS No. 60249-12-9

2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one

Cat. No.: B8553948
CAS No.: 60249-12-9
M. Wt: 142.15 g/mol
InChI Key: YUTAFCIWIJWQIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one is a synthetic derivative of the 6-hydroxy-2H-pyran-3(6H)-one scaffold, a class of compounds recognized as valuable building blocks in organic synthesis and medicinal chemistry. The core structure is characterized by an α,β-unsaturated ketone system, which is essential for its reactivity and biological activity. This compound is provided as a solid for research applications and is intended for non-human research use only. Research Applications and Value: The primary research value of this compound lies in its potential as a synthon for the preparation of more complex molecules and in its investigated biological properties. Studies on closely related pyranone derivatives have demonstrated that the α,β-unsaturated enone system acts as a key pharmacophore, enabling the compound to function as a Michael acceptor in biochemical interactions. This mechanism is crucial for its observed antimicrobial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus . Research indicates that the nature of the substituent at the C-2 position significantly influences this bioactivity; bulkier groups, like the ethyl moiety in this analog, are associated with enhanced antimicrobial potency. Beyond its direct biological activity, this compound serves as a versatile intermediate in synthetic chemistry. Its functional groups allow for diverse chemical transformations, including esterification and participation in condensation reactions, making it a useful precursor in the synthesis of natural product analogs and other heterocyclic compounds of pharmaceutical interest. Handling and Storage: For maximum stability, this product should be stored sealed in a dry environment at 2-8°C. Researchers should handle the compound with appropriate safety precautions as it is intended for research use only and is not for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60249-12-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

6-ethyl-2-hydroxy-2H-pyran-5-one

InChI

InChI=1S/C7H10O3/c1-2-6-5(8)3-4-7(9)10-6/h3-4,6-7,9H,2H2,1H3

InChI Key

YUTAFCIWIJWQIX-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)C=CC(O1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Ethyl 6 Hydroxy 2h Pyran 3 6h One and Its Analogues

Oxidative Rearrangement Strategies in 2H-Pyran-3(6H)-one Synthesis

Oxidative rearrangement reactions, particularly those starting from furan (B31954) precursors, represent a powerful and widely utilized strategy for the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones. These methods capitalize on the transformation of readily available furans into the desired pyranone core through an oxidative ring expansion.

Achmatowicz Rearrangement from Furan Precursors

The Achmatowicz reaction is a cornerstone in the synthesis of 6-hydroxy-2H-pyran-3(6H)-ones from furan derivatives. tubitak.gov.tr This reaction involves the oxidative rearrangement of furfuryl alcohols to the corresponding dihydropyranones. The versatility of this transformation has been demonstrated in the synthesis of a wide array of biologically active molecules. tubitak.gov.tr

The general mechanism of the Achmatowicz reaction involves the oxidation of a furfuryl alcohol, which leads to the formation of a six-membered hemiacetal that is in equilibrium with the desired 6-hydroxy-2H-pyran-3(6H)-one. A variety of oxidizing agents have been employed to effect this transformation, including m-chloroperoxybenzoic acid (m-CPBA), bromine in methanol, and N-bromosuccinimide (NBS). For instance, the oxidation of 2-chloro-1-(furan-2-yl)ethanol with m-CPBA has been shown to produce 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one in a 70% yield. tubitak.gov.tr

PrecursorOxidizing AgentProductYield (%)Reference
2-chloro-1-(furan-2-yl)ethanolm-CPBA2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one70 tubitak.gov.tr

Enzymatic Achmatowicz Reactions via Laccase Catalysis

In recent years, enzymatic approaches to the Achmatowicz reaction have gained significant attention as a greener and more selective alternative to traditional chemical oxidants. Laccases, a class of multi-copper oxidases, have been successfully employed to catalyze the aerobic oxidation of (5-alkylfuran-2-yl)carbinols to selectively afford 6-hydroxy-(2H)-pyran-3(6H)-ones with yields reaching up to 90%. This enzymatic transformation utilizes aerial oxygen as the oxidant, making it an environmentally benign process.

The laccase-catalyzed Achmatowicz reaction is particularly noteworthy for its high selectivity. For example, the oxidation of various (5-alkylfuran-2-yl)carbinols using a laccase from Trametes versicolor in the presence of a mediator like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can efficiently produce the corresponding 6-hydroxy-(2H)-pyran-3(6H)-ones.

SubstrateEnzyme SystemProductYield (%)
(5-methylfuran-2-yl)methanolLaccase (Trametes versicolor) / TEMPO6-hydroxy-2-methyl-2H-pyran-3(6H)-oneHigh
(5-ethylfuran-2-yl)methanolLaccase (Trametes versicolor) / TEMPO2-ethyl-6-hydroxy-2H-pyran-3(6H)-oneHigh

Peracid Oxidation of (5-alkylfuran-2-yl)carbinols

Peracids, particularly m-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the oxidative rearrangement of furfuryl alcohols to 6-hydroxy-2H-pyran-3(6H)-ones. tubitak.gov.tr This method is valued for its operational simplicity and generally good yields. The reaction proceeds through the epoxidation of the furan ring, followed by a rearrangement to the pyranone structure.

The synthesis of 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one from 2-chloro-1-(furan-2-yl)ethanol using m-CPBA is a well-documented example of this methodology, affording the product in high yield. tubitak.gov.tr The choice of solvent and reaction temperature can influence the efficiency of the transformation.

Furan PrecursorPeracidSolventProductYield (%)Reference
2-chloro-1-(furan-2-yl)ethanolm-CPBADichloromethane2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one70 tubitak.gov.tr

Cyclization-Based Synthetic Approaches to Pyranones

In addition to rearrangement strategies, the construction of the pyranone ring through cyclization reactions of acyclic precursors offers a convergent and flexible approach to this compound and its analogues.

Cyclization of 1,3,5-Tricarbonyl Compounds and Derivatives

The intramolecular cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents is a viable strategy for the formation of pyranone rings. While the direct cyclization of a 1,3,5-triketone would lead to a 4-pyrone, derivatives of 1,3,5-tricarbonyl compounds can be designed to yield the desired 2H-pyran-3(6H)-one scaffold. This approach often involves an intramolecular aldol-type condensation. The influence of structural factors, such as the size of an existing ring and the position of substituents, can affect the propensity for and the direction of the intramolecular cyclization. researchgate.net

For instance, a δ-hydroxy-β-ketoester, which can be considered a derivative of a 1,3,5-tricarbonyl system, can undergo an intramolecular condensation to form a pyranone structure. nih.gov This strategy allows for the stereocontrolled introduction of substituents on the pyranone ring.

Recyclization of Acetals

The intramolecular cyclization involving an acetal (B89532) moiety represents another synthetic route to pyranone systems. In this approach, a molecule containing both an acetal and a nucleophilic group can undergo an intramolecular reaction to form the heterocyclic ring. For example, the intramolecular cyclization of N-(4,4-diethoxybutyl)imines has been shown to produce 3-arylidene-1-pyrrolines, demonstrating the principle of intramolecular ring closure involving an acetal. researchgate.net

While direct examples of the recyclization of acetals to form this compound are less common in the reviewed literature, the underlying principle of intramolecular acetal chemistry suggests its potential as a synthetic strategy. This could involve the acid-catalyzed reaction of a molecule containing a masked carbonyl group (as an acetal) and a suitably positioned hydroxyl group to form the cyclic hemiacetal characteristic of the target pyranone.

Alkyne Cyclizations and Ketene-Based Transformations

Modern synthetic chemistry offers powerful tools for the construction of heterocyclic systems like pyranones. Among these, alkyne cyclizations have emerged as a valuable strategy. Gold-catalyzed oxidative cycloalkoxylation of alkynes provides a direct route to 2H-pyran-3(6H)-one derivatives. nih.gov This method involves the reaction of an alkyne with a suitable oxygen source in the presence of a gold catalyst, leading to the formation of the pyranone ring under mild conditions. nih.gov This approach is noted for its efficiency and high degree of functional group compatibility. nih.gov While direct examples for the synthesis of this compound using this specific method are not prevalent in the reviewed literature, the general applicability of gold-catalyzed alkyne cyclization suggests its potential as a viable synthetic route.

Ketene-based transformations also represent a potential, though less documented, avenue for the synthesis of 4-hydroxy-2-pyrones, which are structurally related to the target compound. mdpi.com These methods could offer straightforward access to the pyrone core and have been applied in the synthesis of natural products. mdpi.com

Green Chemistry Approaches and Biomass-Derived Routes to Pyranones

In line with the principles of sustainable chemistry, significant research has been directed towards the synthesis of pyranones from renewable resources. Biomass-derived synthons are increasingly recognized as valuable precursors for aromatic products. researchgate.net A prominent green route to 6-hydroxy-2H-pyran-3(6H)-ones is the Achmatowicz rearrangement of furfuryl alcohols, which can be obtained from renewable carbohydrates. researchgate.net This rearrangement can be performed using various oxidizing agents, and recent advancements include solvent-free mechanochemical methods. researchgate.net

Another sustainable approach involves the use of galactaric acid, a bio-sourced material, which can be converted to 2-pyrone rings. researchgate.net Research has focused on optimizing this process for scalability and efficiency, making it a more environmentally friendly pathway. researchgate.net The conversion of glucose into 2-pyrones through metabolic routes is also an area of active investigation, offering a direct link from simple sugars to complex heterocyclic structures. researchgate.net These bio- and chemo-catalytic processes often involve reactions like Diels-Alder, hydrogenation, and dehydration to yield the target pyranone molecules. researchgate.net

PrecursorSynthetic ApproachKey Features
Furfuryl AlcoholsAchmatowicz RearrangementUtilizes renewable carbohydrates; can be performed under solvent-free mechanochemical conditions. researchgate.net
Galactaric AcidReaction with Acetic Anhydride (B1165640)Bio-sourced precursor; scalable process. researchgate.net
GlucoseMetabolic and Chemo-catalytic ConversionIntegrated bio- and chemo-catalytic process for sustainable production. researchgate.net

Derivatization and Functionalization of the this compound Core

The functionalization of the this compound scaffold is crucial for modulating its biological and chemical properties. The presence of multiple reactive sites allows for a wide range of chemical modifications.

The introduction of various substituents at the C-2 and C-6 positions of the 6-hydroxy-2H-pyran-3(6H)-one core has been shown to significantly influence its properties. For instance, the synthesis of derivatives with different substituents at these positions has been explored in the context of developing new antimicrobial agents. nih.gov Research has indicated that the nature and size of the substituent at C-2 are associated with antimicrobial activity, with bulkier groups often leading to greater potency against gram-positive bacteria. nih.govaua.gr

The α,β-unsaturated ketone system within the 2H-pyran-3(6H)-one ring is a prime target for Michael addition reactions. This reaction allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-4 or C-5 position, depending on the specific pyranone isomer and reaction conditions. nih.govresearchgate.net The synthesis of Michael adducts of 2H-pyran-3(6H)-ones with various nucleophiles, such as thiols, has been described. nih.gov These reactions are fundamental for expanding the structural diversity of pyranone derivatives. researchgate.net The Michael addition is a versatile and widely used transformation for C-C bond formation in organic synthesis. researchgate.net

The hydroxyl group at the C-6 position of this compound serves as a convenient handle for further functionalization. Conventional treatment of the 6-hydroxy compound with an appropriate anhydride in the presence of pyridine (B92270) can yield 6-acyloxy derivatives. google.com Similarly, 6-alkoxy-2H-pyran-3(6H)-ones can be prepared through methods such as the anodic alkoxylation of a furfuryl alcohol to a 2,5-dialkoxy-dihydrofuran intermediate, followed by treatment with a strong organic acid. google.com Optically active 2-alkoxy-2H-pyran-3(6H)-ones have also been synthesized in a single step via tin(IV) chloride-promoted glycosylation and rearrangement of acetoxy-D-xylal derivatives. nih.gov

Derivative TypeSynthetic MethodReagents
6-AcyloxyAcylationAnhydride, Pyridine google.com
6-AlkoxyAnodic Alkoxylation/Acid TreatmentFurfuryl alcohol, Strong organic acid google.com
Optically Active 2-AlkoxyGlycosylation/Rearrangement2-acetoxy-3,4-di-O-acetyl-D-xylal, Tin(IV) chloride nih.gov

The development of stereoselective synthetic methods is critical for accessing specific enantiomers and diastereoisomers of pyranone derivatives, which can exhibit distinct biological activities. The synthesis of optically active 2-alkoxy-2H-pyran-3(6H)-ones has been achieved, with the absolute configuration of the new stereocenter at C-2 being determined through chemical transformation. researchgate.netnih.gov Enantiomerically pure compounds can be obtained by reacting with chiral alcohols. nih.gov The stereochemistry of nucleophilic and electrophilic additions to the pyranone ring is often governed by the substituents already present on the existing chiral centers. researchgate.net Furthermore, the stereoselective addition of Gilman or Grignard reagents to 3-diethoxyphosphoryldihydropyran-4-ones has been utilized in the synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones. nih.gov

Mechanistic Chemical Reactivity of 2 Ethyl 6 Hydroxy 2h Pyran 3 6h One

Electrophilic and Nucleophilic Transformations of 2H-Pyran-3(6H)-ones

The reactivity of 2H-pyran-3(6H)-ones is characterized by their susceptibility to both electrophilic and nucleophilic attacks due to the presence of multiple functional groups. The nature of the substituents on the pyranone ring plays a crucial role in dictating the course of these transformations. researchgate.net

Nucleophilic Attack: The pyranone ring possesses several electrophilic sites. The most prominent is the carbonyl carbon (C3) of the α,β-unsaturated ketone system, which readily undergoes 1,2-nucleophilic addition. masterorganicchemistry.comyoutube.com Another key site is the β-carbon (C5) of the enone system, which is susceptible to 1,4-conjugate addition, also known as Michael addition. researchgate.net Furthermore, the hemiacetal carbon (C6) can be attacked by nucleophiles, potentially leading to substitution of the hydroxyl group or ring-opening. In analogous pyran-2-one systems, nucleophilic attack at positions C2, C4, and C6 is well-documented and frequently results in ring-opening and subsequent rearrangement into new heterocyclic or carbocyclic systems. clockss.org For 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one, strong, irreversible nucleophiles like organometallic reagents would favor 1,2-addition to the ketone, while softer nucleophiles are more likely to engage in 1,4-conjugate addition. masterorganicchemistry.commasterorganicchemistry.com

Electrophilic Attack: The primary sites for electrophilic attack are the oxygen atoms of the hydroxyl and carbonyl groups, which can be protonated or interact with Lewis acids, thereby activating the ring for subsequent reactions. The carbon-carbon double bond (C4-C5) can also react with electrophiles, although this is less common than in electron-rich alkenes due to the electron-withdrawing effect of the adjacent carbonyl group.

Table 1: Key Reactive Sites in this compound
SiteType of CenterCommon ReactionsReagents/Conditions
C3 (Carbonyl Carbon) Electrophilic1,2-Nucleophilic AdditionGrignard reagents, Organolithiums, Hydrides (NaBH₄, LiAlH₄)
C5 (β-Carbon) Electrophilic1,4-Conjugate (Michael) AdditionThiolates, Amines, Enolates, Cuprates
C6 (Hemiacetal Carbon) ElectrophilicSubstitution, Ring-OpeningAlcohols (acid-catalyzed), Nucleophiles
C4=C5 Alkene NucleophilicDiels-Alder (as dienophile)Conjugated Dienes (e.g., Butadiene)
-OH and C=O Oxygens Nucleophilic/BasicProtonation, Lewis Acid CoordinationBrønsted Acids, Lewis Acids (e.g., SnCl₄, TiCl₄)

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Pyranone Ring

While some pyrone isomers, such as 2-pyrones, are well-known to function as dienes in Diels-Alder reactions, the 2H-pyran-3(6H)-one scaffold primarily acts as a dienophile . nih.govacs.orgchim.it The reactivity is centered on the electron-deficient C4=C5 double bond, which is part of the α,β-unsaturated ketone system.

In studies involving optically active 2-alkoxy-2H-pyran-3(6H)-ones, which are close structural analogs, these compounds were successfully employed as dienophiles in cycloadditions with dienes like 2,3-dimethylbutadiene and butadiene. nih.govacs.org The outcomes of these reactions are highly dependent on the reaction conditions:

Thermal Conditions: Under heating, the Diels-Alder cycloaddition proceeds with moderate yields (around 50%) and good diastereofacial selectivity (>80%). nih.govacs.org

Lewis Acid Catalysis: The use of a Lewis acid promoter significantly improves both the yield (to ~80%) and the diastereoselectivity (to >94%). nih.govacs.org The Lewis acid coordinates to the carbonyl oxygen, further increasing the electrophilicity of the enone system and accelerating the reaction.

The stereochemical outcome is governed by the approach of the diene to the less sterically hindered face of the pyranone ring. The substituents at the C2 and C6 positions play a critical role in directing the incoming diene, leading to the formation of a major diastereomer. acs.org

Rearrangement Pathways and Ring Scission Mechanisms

The structure of this compound is predisposed to several rearrangement and ring-scission pathways, primarily owing to the hemiacetal functionality.

Ring-Chain Tautomerism: The compound exists in equilibrium with its open-chain tautomer, 5-hydroxy-4-oxo-hept-2-enal. guidechem.com This equilibrium is a classic example of ring-chain tautomerism, where the cyclic hemiacetal opens to form an acyclic hydroxy aldehyde/ketone. This dynamic equilibrium is fundamental to its reactivity, as reactions can proceed from either the cyclic or the open-chain form, depending on the conditions and reagents.

Achmatowicz Rearrangement: The synthesis of 6-hydroxy-2H-pyran-3(6H)-ones is often achieved via the Achmatowicz rearrangement. tubitak.gov.trresearchgate.net This reaction involves the oxidative rearrangement of a furfuryl alcohol. For instance, the oxidation of 2-chloro-1-(furan-2-yl)ethanol with an oxidizing agent like m-CPBA yields a 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one. tubitak.gov.trresearchgate.net This transformation underscores a key rearrangement pathway from a five-membered furan (B31954) ring to a six-membered pyranone ring.

Rearrangement to Cyclopentenones: Under specific acid-catalyzed conditions, related 6-alkoxy-2,3-dihydro-6H-pyran-3-ones have been shown to rearrange to form trans-4-alkoxy-5-hydroxy-2-cyclopenten-1-ones. researchgate.net This pathway involves a ring contraction mechanism and highlights the potential for significant skeletal reorganization of the pyranone core.

Ring Scission: As mentioned previously, nucleophilic attack can lead to irreversible ring-opening. clockss.org Strong bases or certain nucleophiles can attack the carbonyl group or the ester linkage (C6-O1), cleaving the ring to form various acyclic products.

Oxidation and Reduction Chemistry of the Pyranone Moiety

The pyranone moiety in this compound offers multiple sites for oxidation and reduction reactions.

Reduction:

Carbonyl Group (C3): The ketone can be reduced to a secondary alcohol. Selective 1,2-reduction of the carbonyl group in the presence of the conjugated double bond can be achieved using specific reagents like sodium borohydride (B1222165) in the presence of cerium(III) chloride (Luche reduction). nrochemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the ketone. libretexts.org

Alkene Group (C4=C5): The carbon-carbon double bond can be reduced via catalytic hydrogenation (e.g., H₂/Pd-C) or other methods for conjugate reduction. This would result in a saturated dihydropyranone ring.

Combined Reduction: The use of strong reducing agents or certain catalytic systems can lead to the reduction of both the ketone and the alkene.

Oxidation:

Hydroxyl Group (C6): The secondary alcohol of the hemiacetal can be oxidized to a carbonyl group. For the analogous 6-hydroxy-2-methyl-2H-pyran-3(6H)-one, oxidation of the hydroxyl group leads to the formation of a 2-methyl-2H-pyran-3,6-dione. This reaction effectively converts the hemiacetal into a lactone.

Oxidative Ring Opening: Under harsh oxidative conditions, the ring may undergo cleavage, as seen in the degradation of related pyranone structures. nih.gov

Table 2: Summary of Oxidation and Reduction Reactions
Reaction TypeFunctional GroupReagent ExamplesProduct Type
Reduction Ketone (C3)NaBH₄, CeCl₃ (Luche); LiAlH₄Allylic Alcohol
Reduction Alkene (C4=C5)H₂, Pd/CDihydropyranone
Oxidation Hemiacetal (C6-OH)Mild Oxidants (e.g., PCC, DMP)Pyran-3,6-dione (Lactone)

Reactivity of the Alpha,Beta-Enone System in 6-Hydroxy-2H-pyran-3(6H)-ones

The α,β-unsaturated ketone (enone) is arguably the most important functional group governing the reactivity of 6-hydroxy-2H-pyran-3(6H)-ones. This system is essential for the biological activity observed in many derivatives. researchgate.netnih.gov Its electrophilic nature allows for two primary modes of nucleophilic attack.

1,2-Addition: Direct attack at the carbonyl carbon (C3). This pathway is generally favored by "hard" nucleophiles such as Grignard reagents, organolithiums, and reducing hydrides. libretexts.org The reaction proceeds through a tetrahedral intermediate to form an allylic alcohol upon workup.

1,4-Conjugate (Michael) Addition: Attack at the β-carbon (C5). This pathway is favored by "soft" nucleophiles. The mechanism involves the addition of the nucleophile to C5, which generates a resonance-stabilized enolate intermediate. masterorganicchemistry.com This enolate is then protonated (typically at C4) during workup to yield the 1,4-adduct. Studies have shown that Michael adducts of thiols with 2H-pyran-3(6H)-one derivatives are readily formed. researchgate.netnih.gov

The competition between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the solvent, temperature, and the presence of Lewis acids.

Interconversion with Gamma-Pyrones

Pyrones exist as two primary isomers: α-pyrones (2-pyrones) and γ-pyrones (4-pyrones). The title compound, this compound, is a dihydro derivative of an α-pyrone. A direct, simple interconversion or isomerization pathway between the 2H-pyran-3(6H)-one ring system and the isomeric γ-pyrone (4H-pyran-4-one) ring system is not a well-established or commonly observed transformation in the chemical literature. Such a conversion would necessitate a significant skeletal rearrangement, likely involving a multi-step sequence of ring-opening to an acyclic intermediate followed by a different mode of re-cyclization. There is currently no evidence to suggest a facile equilibrium or straightforward rearrangement between these two distinct heterocyclic scaffolds.

Biosynthetic Origins of Pyranone Structures

Polyketide Synthase (PKS) Pathways for Alpha-Pyrone Formation

Polyketide synthases are a family of multi-domain enzymes or enzyme complexes that are central to the biosynthesis of a vast and diverse group of natural products known as polyketides. guidechem.com These enzymatic assembly lines function by iteratively condensing simple acyl-CoA precursors, most commonly acetyl-CoA and malonyl-CoA, in a manner analogous to fatty acid synthesis. guidechem.comrsc.org The remarkable structural diversity of polyketides, including various α-pyrones, is a result of several factors: the choice of starter and extender units, the extent of reduction of the β-keto group after each condensation step, and the method of cyclization and release of the final polyketide chain. mdpi.com

The formation of the α-pyrone ring is a frequent terminal step in polyketide biosynthesis. guidechem.com This cyclization is often catalyzed by a thioesterase (TE) domain located at the end of a Type I PKS. nih.gov The TE domain facilitates the release of the fully assembled polyketide chain from the acyl carrier protein (ACP) through an intramolecular cyclization, resulting in the formation of the stable six-membered lactone structure of the α-pyrone. nih.govparchem.com

There are three primary categories of PKS systems that contribute to the biosynthesis of polyketides:

Type I PKSs: These are large, modular enzymes where each module is responsible for a single round of chain elongation and any associated modifications. tandfonline.com The various enzymatic domains within a module (such as ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase, and acyl carrier protein) function in a sequential and programmed manner. tandfonline.com The final cyclization to form a pyrone is typically catalyzed by a terminal thioesterase domain. nih.govparchem.com

Type II PKSs: These consist of a complex of discrete, monofunctional enzymes that act iteratively. The growing polyketide chain is attached to a central acyl carrier protein and is passed between the different enzymes for each step of the synthesis. nih.gov

Type III PKSs: These are typically smaller, homodimeric enzymes that function similarly to chalcone (B49325) synthases. They catalyze the condensation of a starter CoA thioester with multiple extender units (usually malonyl-CoA) within a single catalytic site. The resulting poly-β-keto chain can then undergo intramolecular cyclization to yield a variety of aromatic products, including pyrones. mdpi.comnih.gov

Considering the structure of 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one, its biosynthesis is most plausibly mediated by either a Type I or a Type III PKS pathway.

Enzymatic Mechanisms for Pyrone Ring Assembly (e.g., Chain Interconnecting Enzymes, Ketosynthases)

The critical step in the formation of a pyrone ring is the cyclization of the linear polyketide precursor. In Type I PKS systems, this is frequently accomplished by a thioesterase (TE) domain. nih.govparchem.com The TE domain catalyzes an intramolecular transesterification reaction, where a hydroxyl group within the polyketide chain attacks the thioester linkage to the acyl carrier protein, leading to the formation of the lactone ring.

In addition to the canonical TE-mediated cyclization, alternative enzymatic strategies for pyrone ring assembly exist. For example, some biosynthetic pathways utilize standalone ketosynthase (KS) enzymes that can catalyze the condensation of two distinct polyketide chains. guidechem.com This "chain interconnecting" mechanism involves a Claisen-like condensation between two ACP-bound chains, followed by lactonization to form the pyrone ring. guidechem.com

For this compound, a plausible biosynthetic route would involve the condensation of a four-carbon starter unit, such as butyryl-CoA, with a single molecule of malonyl-CoA. The resulting β-ketoacyl-ACP intermediate would then undergo enzymatic reduction and subsequent cyclization to form the final product.

Biosynthesis from Fatty Acid Precursors

The biosynthetic pathways of polyketides and fatty acids are closely intertwined, as both utilize acetyl-CoA and malonyl-CoA as fundamental building blocks. rsc.org It is well-established that fatty acyl-CoAs can serve as starter units for polyketide biosynthesis, providing a direct link between primary and secondary metabolism. nih.gov

The presence of an ethyl group at the C-2 position of this compound strongly suggests the incorporation of a butyryl-CoA starter unit, which is an intermediate in fatty acid metabolism. A PKS enzyme would select this starter unit and catalyze its extension with one molecule of malonyl-CoA. Subsequent enzymatic modifications, including reduction and cyclization, would then lead to the formation of the target pyranone.

A hypothetical biosynthetic pathway for this compound is outlined below:

StepPrecursor(s)Hypothesized Enzyme(s)Intermediate/Product
1Butyryl-CoA + Malonyl-CoAPolyketide Synthase (Type I or III)3-Oxohexanoyl-ACP
23-Oxohexanoyl-ACP + NADPHKetoreductase (KR) domain3-Hydroxyhexanoyl-ACP
33-Hydroxyhexanoyl-ACPThioesterase (TE) domain or spontaneous cyclizationThis compound

This table outlines a plausible, yet hypothetical, biosynthetic pathway based on established biochemical principles.

Natural Product Isolation and Biosynthetic Hypothesis Testing

Currently, there is a lack of published scientific literature detailing the isolation of this compound from a natural source, and consequently, no studies have been conducted to elucidate its biosynthetic pathway. The compound is readily available through chemical synthesis. guidechem.comparchem.com

Should this compound be identified as a natural product from an organism such as a bacterium or fungus, several experimental approaches could be employed to validate the proposed biosynthetic hypothesis:

Isotopic Labeling Studies: By feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-labeled butyric acid or acetate), the incorporation of these labels into the final product can be traced using techniques like NMR spectroscopy and mass spectrometry. This would provide definitive evidence of the molecular building blocks.

Genome Mining and Gene Inactivation: Sequencing the genome of the producing organism could reveal the presence of putative PKS gene clusters. Targeted inactivation (knockout) of these genes and subsequent analysis for the absence of the compound would confirm the involvement of the specific gene cluster in its biosynthesis.

In Vitro Enzymatic Assays: Once the responsible PKS is identified, the corresponding gene can be expressed in a heterologous host to produce the enzyme. The purified enzyme can then be assayed in vitro with the hypothesized starter (butyryl-CoA) and extender (malonyl-CoA) units to confirm the production of this compound.

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethyl 6 Hydroxy 2h Pyran 3 6h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one, both ¹H and ¹³C NMR, along with two-dimensional methods, provide definitive evidence for its covalent framework and stereochemistry.

The complete assignment of proton (¹H) and carbon (¹³C) NMR signals is fundamental to structural verification. While specific experimental data for this compound is not extensively published, a detailed analysis can be performed based on established chemical shift principles and data from closely related analogs, such as 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one. tubitak.gov.tr

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyranone ring and the ethyl substituent. The olefinic protons (H-4 and H-5) would appear in the downfield region (typically δ 6.0-7.0 ppm) due to the deshielding effect of the double bond and adjacent carbonyl group. The proton at the C-6 hemiacetal position (H-6) is expected around δ 5.7 ppm, while the proton at the C-2 position (H-2) would be shifted downfield by the adjacent oxygen atom. The ethyl group protons would present as a characteristic quartet and triplet pattern.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon (C-3) is the most deshielded, appearing significantly downfield (~196 ppm). The olefinic carbons (C-4 and C-5) resonate in the mid-range (~127-145 ppm), while the carbons bonded to oxygen (C-2 and C-6) appear further upfield (~85-95 ppm). The ethyl group carbons would have characteristic shifts in the aliphatic region.

Predicted ¹H NMR Data for this compound (Based on analysis of analogous structures)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-5~6.85ddJ = 10.3, 3.5
H-4~6.10dJ = 10.3
H-6~5.70dJ = 3.5
H-2~4.60m-
-CH₂- (ethyl)~1.70mJ = 7.4
-CH₃ (ethyl)~0.95tJ = 7.4
-OHVariablebr s-

Predicted ¹³C NMR Data for this compound (Based on analysis of analogous structures)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~196.0
C-5~144.0
C-4~127.0
C-6~89.0
C-2~87.0
-CH₂- (ethyl)~25.0
-CH₃ (ethyl)~9.0

This compound possesses two stereocenters at the C-2 and C-6 positions, meaning it can exist as a pair of diastereomers (cis and trans). Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique used to determine the relative stereochemistry by identifying protons that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity. libretexts.orgacdlabs.com

In the cis-diastereomer, the ethyl group at C-2 and the hydroxyl group at C-6 are on the same face of the pyranone ring. Consequently, the protons H-2 and H-6 are also on the same face and in close spatial proximity. A NOESY experiment on the cis isomer would therefore be expected to show a cross-peak correlating the signals of H-2 and H-6.

Conversely, in the trans-diastereomer, the substituents are on opposite faces of the ring, placing H-2 and H-6 far apart. In this case, no significant NOESY correlation between H-2 and H-6 would be observed. This distinct difference in the NOESY spectrum allows for unambiguous assignment of the relative configuration of the two stereocenters. youtube.com

Hydrogen decoupling, or spin decoupling, is a technique used to simplify complex ¹H NMR spectra. By irradiating a specific proton resonance, its spin-spin coupling to other protons is removed, causing their signals to collapse from multiplets into simpler patterns. This can help confirm coupling partners and untangle overlapping signals, supporting the initial structural assignment derived from standard ¹H NMR.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molecular formula C₇H₁₀O₃), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion. guidechem.com The expected exact mass is approximately 142.06299 Da.

Electron ionization mass spectrometry (EI-MS) provides information about the molecule's structure through its characteristic fragmentation pattern. chemguide.co.uk The molecular ion peak ([M]⁺•) would be observed at m/z = 142. The fragmentation of the pyranone ring and its substituents leads to a series of daughter ions that are diagnostic of the structure.

A plausible fragmentation pathway would involve initial cleavages adjacent to key functional groups. libretexts.orggbiosciences.com Common fragmentation patterns for cyclic ethers, ketones, and alcohols include:

Loss of an ethyl radical (-29 Da): Cleavage of the C2-ethyl bond would yield a stable oxonium ion at m/z = 113.

Loss of water (-18 Da): Dehydration involving the C-6 hydroxyl group is a common pathway for alcohols, which would produce an ion at m/z = 124.

Loss of carbon monoxide (-28 Da): Ejection of a CO molecule from the α,β-unsaturated ketone system is a characteristic fragmentation for pyranones, leading to a fragment ion. tubitak.gov.tr

Plausible Mass Fragments for this compound

m/z ValueProposed Fragment Identity
142[M]⁺• (Molecular Ion)
124[M - H₂O]⁺•
113[M - C₂H₅]⁺
99[M - C₂H₅ - H₂O + H]⁺•
85[M - C₂H₅ - CO]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Pyranone Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. The spectra arise from the vibrations of chemical bonds (stretching, bending), with each functional group having characteristic absorption or scattering frequencies. scifiniti.comscifiniti.com

For this compound, the key functional groups are the hydroxyl (-OH), the α,β-unsaturated ketone (C=O), the carbon-carbon double bond (C=C), the cyclic ether (C-O-C), and the alkyl C-H bonds.

The IR spectrum is dominated by strong absorptions corresponding to changes in the dipole moment. A broad, strong band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The C=O stretch of the conjugated ketone is expected to produce a very strong, sharp absorption around 1675 cm⁻¹. The C=C stretching vibration, also part of the conjugated system, would appear near 1630 cm⁻¹.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. The C=C double bond, being more symmetric, often gives a stronger signal in the Raman spectrum than in the IR. The pyranone ring itself will have a series of characteristic "breathing" and deformation modes throughout the fingerprint region (below 1500 cm⁻¹).

Characteristic Vibrational Frequencies

Functional GroupVibration TypeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
O-HStretch3200-3500 (Broad, Strong)Weak
C-H (sp³)Stretch2850-3000 (Medium)2850-3000 (Strong)
C=OStretch~1675 (Very Strong)~1675 (Medium)
C=CStretch~1630 (Medium)~1630 (Strong)
C-OStretch1050-1250 (Strong)Weak-Medium

Advanced Chromatographic Separation and Purification Methodologies

Following its synthesis, this compound must be isolated from the reaction mixture and purified. Flash column chromatography is a standard and effective method for this purpose. tubitak.gov.tr This technique utilizes a glass column packed with a solid stationary phase, typically silica (B1680970) gel. The crude reaction mixture is loaded at the top, and a liquid mobile phase is passed through the column under pressure.

Separation is based on the differential partitioning of the components between the stationary and mobile phases. Silica gel is a polar adsorbent. Non-polar compounds have weaker interactions with the silica and are eluted quickly by a non-polar mobile phase. More polar compounds, like the target pyranone with its hydroxyl and carbonyl groups, adsorb more strongly and require a more polar mobile phase for elution. A common mobile phase system is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate (B1210297). By gradually increasing the proportion of ethyl acetate, compounds are eluted in order of increasing polarity, allowing for the isolation of the desired product.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of organic compounds, offering high resolution and sensitivity. It is used both to assess the purity of a synthesized compound and to separate stereoisomers. mdpi.com

For purity assessment, a small amount of the sample is injected into the HPLC system. A pure compound should ideally produce a single, sharp peak in the chromatogram. The presence of multiple peaks indicates impurities. Reverse-phase HPLC (RP-HPLC) is a common mode for this analysis, where a non-polar stationary phase is used with a polar mobile phase (e.g., acetonitrile/water mixtures).

Furthermore, HPLC is a primary method for separating the cis and trans diastereomers of this compound. Diastereomers have different three-dimensional structures and, as a result, different physical properties. These differences lead to distinct interactions with the HPLC stationary phase, resulting in different retention times. mdpi.com Normal-phase HPLC on a silica gel column is particularly effective for separating diastereomers. The subtle differences in how the hydroxyl and ethyl groups of the cis and trans isomers interact with the polar silica surface allow for their separation into two distinct peaks. By collecting the fractions corresponding to each peak, each diastereomer can be isolated in a pure form.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Pyranone Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and extensively utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high resolution and sensitivity make it particularly well-suited for the analysis of pyranone derivatives, which often contribute to the aromatic profiles of various natural and synthetic products. The coupling of gas chromatography with mass spectrometry allows for the separation of complex mixtures and the subsequent structural elucidation of the individual components based on their mass-to-charge ratio and fragmentation patterns.

In the context of analyzing this compound, a typical GC-MS protocol would involve the injection of the volatilized sample into a GC system equipped with a capillary column. The choice of the stationary phase of the column is critical and is generally a non-polar or medium-polarity phase to achieve optimal separation of pyranone compounds. The temperature of the GC oven is programmed to increase gradually, which facilitates the separation of compounds based on their boiling points and affinities for the stationary phase.

As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting ions are then separated by a mass analyzer, and a mass spectrum is generated for each component. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, as well as a series of fragment ions that are characteristic of its structure. These fragmentation patterns provide a veritable fingerprint for the molecule, allowing for its unambiguous identification, often with the assistance of mass spectral libraries.

While specific GC-MS data for this compound is not extensively documented in publicly available literature, the analysis of structurally similar pyranone compounds provides a strong basis for predicting its behavior. For instance, the GC-MS analysis of other volatile pyranones has demonstrated the effectiveness of this technique in their identification.

ParameterTypical Value/ConditionPurpose
GC Column Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, HP-5ms)To separate volatile compounds based on their boiling points and polarity.
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)To carry the sample through the column.
Inlet Temperature 250 °CTo ensure rapid and complete volatilization of the sample.
Oven Temperature Program Initial temperature of 40-60 °C, held for a few minutes, then ramped at a rate of 5-10 °C/min to a final temperature of 250-300 °CTo achieve optimal separation of compounds with a range of volatilities.
Ionization Mode Electron Ionization (EI) at 70 eVTo fragment the molecules in a reproducible manner for identification.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)To separate ions based on their mass-to-charge ratio.
Mass Range m/z 40-500To detect the molecular ion and characteristic fragment ions of the target compound.

This interactive data table presents a generalized set of GC-MS parameters that would be suitable for the analysis of this compound, based on established methods for similar volatile organic compounds.

Flash Chromatography and High-Speed Countercurrent Chromatography (HSCCC) in Pyranone Isolation

The isolation and purification of this compound from complex mixtures, such as reaction products or natural extracts, necessitates the use of efficient preparative chromatographic techniques. Flash chromatography and High-Speed Countercurrent Chromatography (HSCCC) are two powerful methods that can be employed for this purpose.

Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes a positive pressure to force the mobile phase through the stationary phase, typically silica gel. This technique is widely used for the purification of organic compounds due to its speed and efficiency.

For the isolation of this compound, a glass column would be packed with silica gel as the stationary phase. The selection of an appropriate solvent system (mobile phase) is crucial for a successful separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). A common solvent system for pyranone derivatives is a mixture of a non-polar solvent, such as n-hexane, and a more polar solvent, like ethyl acetate. tubitak.gov.tr The crude mixture containing the target compound is loaded onto the top of the column and the solvent is pushed through under pressure, with the eluting fractions being collected sequentially. The fractions are then analyzed to identify those containing the pure this compound. The purification of a structurally related compound, 2-(chloromethyl)-6-hydroxy-2H-pyran-3(6H)-one, has been successfully achieved using flash chromatography with a hexane/ethyl acetate solvent system, highlighting the applicability of this method. tubitak.gov.tr

ParameterTypical Condition/MaterialPurpose
Stationary Phase Silica gel (e.g., 230-400 mesh)To provide a polar surface for the separation of compounds based on their polarity.
Mobile Phase A gradient or isocratic mixture of n-hexane and ethyl acetateTo elute the compounds from the column, with the optimal ratio determined by TLC analysis.
Pressure 5-20 psi of an inert gas (e.g., nitrogen or air)To accelerate the flow of the mobile phase and reduce separation time.
Column Loading The crude sample is dissolved in a minimal amount of a suitable solvent and applied to the top of the column.To introduce the sample as a concentrated band for optimal separation.
Fraction Collection Fractions are collected in tubes and analyzed by TLC or other analytical methods to identify the pure compound.To isolate the target compound from impurities.

This interactive data table outlines the typical parameters for the purification of this compound using flash chromatography.

High-Speed Countercurrent Chromatography (HSCCC)

High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that obviates the need for a solid stationary phase, thereby eliminating issues such as irreversible adsorption of the sample. nih.govresearchgate.net This technique utilizes a two-phase solvent system, where one liquid phase acts as the stationary phase and the other as the mobile phase. The separation is based on the differential partitioning of the solutes between the two immiscible liquid phases.

HSCCC is particularly advantageous for the isolation of natural products and other complex mixtures. globalresearchonline.net For the purification of this compound, a suitable two-phase solvent system would need to be developed. The selection of the solvent system is guided by the partition coefficient (K) of the target compound. A commonly used system for the separation of moderately polar compounds like pyranones is a mixture of n-hexane, ethyl acetate, methanol, and water. nih.gov The crude sample is dissolved in a mixture of the two phases and introduced into the HSCCC coil. The mobile phase is then pumped through the coil, which is subjected to a strong centrifugal force, leading to the separation of the components. The eluting fractions are collected and analyzed to isolate the pure this compound. The successful separation of naphthopyranones using an HSCCC system with a water-ethanol-ethyl acetate-hexane solvent system demonstrates the potential of this technique for the isolation of various pyranone derivatives. nih.gov

ParameterTypical Condition/SystemPurpose
Solvent System A two-phase system, such as n-hexane/ethyl acetate/methanol/water, is selected based on the partition coefficient of the target compound.To provide two immiscible liquid phases for the differential partitioning of the sample components.
Mode of Operation Head-to-tail or tail-to-head elution, depending on which phase is chosen as the mobile phase.To optimize the separation based on the properties of the target compound and the solvent system.
Rotational Speed 800-1000 rpmTo create a strong centrifugal force that retains the stationary phase in the column.
Flow Rate 1-3 mL/minTo control the speed of the separation and the resolution of the peaks.
Detection UV detector at a suitable wavelengthTo monitor the elution of the separated compounds.

This interactive data table summarizes the key parameters for the isolation of this compound using High-Speed Countercurrent Chromatography.

Computational and Theoretical Investigations of 2 Ethyl 6 Hydroxy 2h Pyran 3 6h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size.

Vibrational Spectra: Following geometry optimization, the same level of theory can be used to calculate the molecule's vibrational frequencies. scifiniti.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure and assign specific vibrational modes to observed spectral bands. scifiniti.com For instance, DFT would predict the characteristic frequencies for the C=O (ketone), O-H (hydroxyl), C-O-C (ether), and C=C functional groups within the molecule. Calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations of the theoretical model. researchgate.net

Table 1: Illustrative DFT-Calculated Vibrational Frequencies for Key Functional Groups in 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one The following table is a representative example of data that would be generated from a DFT analysis and does not represent experimentally verified values.

Vibrational ModeTypical Calculated Wavenumber (cm⁻¹)Assignment
ν(O-H)~3500Hydroxyl group stretching
ν(C-H)~2950-3000Ethyl group C-H stretching
ν(C=O)~1710Ketone carbonyl stretching
ν(C=C)~1650Alkene C=C stretching in the pyran ring
ν(C-O-C)~1100-1250Ether linkage stretching in the pyran ring

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular modeling and docking simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a large biological molecule, typically a protein receptor. nanobioletters.com These methods are crucial in drug discovery for identifying potential therapeutic targets and understanding mechanisms of action.

A review of related compounds indicates that 6-hydroxy-2H-pyran-3(6H)-one derivatives are noted for their antimicrobial properties, suggesting that potential biological targets could include bacterial enzymes or proteins. researchgate.net The size and nature of substituents at the C-2 position, such as the ethyl group in this compound, have been shown to be associated with its antimicrobial activity. researchgate.net

Docking Simulation Process: The simulation involves placing the 3D structure of the ligand into the binding site of a target protein. The process is typically as follows:

Preparation: The 3D structures of both the ligand (this compound) and the target protein are prepared, which includes adding hydrogen atoms and assigning atomic charges.

Simulation: A docking algorithm systematically explores various orientations and conformations of the ligand within the protein's active site.

Scoring and Analysis: The algorithm calculates a binding affinity or docking score, usually in kcal/mol, which estimates the strength of the interaction. biointerfaceresearch.com Lower (more negative) scores generally indicate a more favorable binding interaction. The analysis also identifies specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. researchgate.net

Table 2: Representative Data from a Molecular Docking Simulation This table illustrates the typical output of a docking study, showing how the compound might interact with a hypothetical bacterial enzyme active site.

ParameterResult
Target ProteinHypothetical Bacterial Enzyme (e.g., DNA Gyrase)
Binding Affinity (kcal/mol)-7.5
Intermolecular Interactions
Hydrogen BondsO-H group with Asp73; C=O group with Arg76
Hydrophobic InteractionsEthyl group with Val43, Leu103
Interacting Amino Acid Residues Asp73, Arg76, Val43, Leu103, Tyr122

Tautomeric Equilibrium and Conformational Landscape Analysis

Like many molecules with keto and hydroxyl groups, this compound can exist in different isomeric forms known as tautomers. Additionally, the non-aromatic pyran ring and the ethyl substituent can adopt various spatial arrangements or conformations.

Tautomeric Equilibrium: Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. wikipedia.org For this compound, the primary equilibrium would be a ring-chain tautomerism, where the cyclic hemiacetal form (the pyranone ring) is in equilibrium with an open-chain hydroxy-keto-enal form. wikipedia.org DFT calculations can be used to determine the relative stability of these tautomers by computing their Gibbs free energies (ΔG) in the gas phase and in different solvents. scifiniti.comnih.gov For similar systems, the cyclic form is often significantly more stable.

Conformational Analysis: The dihydropyran ring is not planar and can exist in several conformations, such as chair, boat, twist-boat, and half-chair. beilstein-journals.orgnih.gov Computational methods can be used to perform a conformational search to identify the most stable conformers. By calculating the energy of each possible conformation, a potential energy surface can be mapped, and the global minimum energy structure can be identified. beilstein-journals.org This analysis is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into a receptor's binding site.

Table 3: Hypothetical Relative Energies of Tautomers for this compound This table illustrates how computational analysis can predict the most stable tautomeric form.

Tautomeric FormComputational MethodRelative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (%)
Cyclic Hemiacetal (pyranone)DFT (B3LYP/6-311G) 0.00>99.9
Open-Chain (hydroxy-keto-enal)DFT (B3LYP/6-311G)+8.5<0.1

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO, LUMO, and Energy Gap: The HOMO is the orbital that acts as an electron donor (nucleophile), while the LUMO is the orbital that acts as an electron acceptor (electrophile). youtube.com The energies of these orbitals (E_HOMO and E_LUMO) and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are calculated using methods like DFT. researchgate.net A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors provide insights into the stability and reactivity of the molecule. scifiniti.com For instance, the electrophilicity index measures the propensity of a species to accept electrons. These parameters are invaluable for predicting how the molecule will behave in chemical reactions.

Table 4: Key Reactivity Descriptors Derived from HOMO-LUMO Energies This table defines important chemical reactivity parameters that are calculated from FMO analysis.

DescriptorFormulaSignificance
HOMO-LUMO Energy Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and stability
Ionization Potential (I)-E_HOMOEnergy required to remove an electron
Electron Affinity (A)-E_LUMOEnergy released when an electron is added
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2Describes the escaping tendency of electrons
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Measures resistance to change in electron configuration
Global Softness (S)1 / (2η)Reciprocal of hardness, indicates high reactivity
Electrophilicity Index (ω)μ² / (2η)Measures the capacity to accept electrons

Structure Activity Relationship Sar Studies of 2 Ethyl 6 Hydroxy 2h Pyran 3 6h One Analogues

Correlating Structural Modifications with Biological Potency

The biological efficacy of 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one and its analogues is intrinsically linked to their molecular architecture. Structure-Activity Relationship (SAR) studies are pivotal in deciphering how specific structural modifications influence the biological potency of these compounds. These investigations systematically alter the pyranone scaffold and measure the corresponding changes in activity, providing a roadmap for designing more effective agents.

Alterations to the substituents at the C-2 and C-6 positions of the 6-hydroxy-2H-pyran-3(6H)-one core have a profound effect on the antimicrobial properties of these molecules. nih.govresearchgate.net Research indicates that the α,β-unsaturated enone system within the pyranone ring is an essential feature for antimicrobial action. nih.govresearchgate.net The nature and size of the groups attached at the C-2 and C-6 positions are directly associated with the level of antimicrobial activity observed, particularly against Gram-positive bacteria. nih.govresearchgate.net

A key finding is that increasing the steric bulk of the substituent at the C-2 position generally leads to greater antibacterial activity. nih.govresearchgate.net For example, derivatives with phenylthio, benzenesulfonyl, and other aromatic groups at C-2 have demonstrated significant potency. nih.gov This suggests that the C-2 position is critical for the molecule's interaction with its bacterial target. Modifications at the C-6 position also play a role; converting the hydroxyl group to a methoxy (B1213986) or a p-nitrobenzoyl)oxy group can modulate the activity. nih.gov

The following table presents the Minimum Inhibitory Concentration (MIC) values for two specific analogues, illustrating the potent activity that can be achieved through strategic substitutions at these positions. nih.gov

CompoundSubstituent at C-2Substituent at C-6Target OrganismMIC (µg/mL)
8a 2-[4-(Phenylthio)phenyl]-2-methylMethoxyStaphylococcus aureus ATCC 25931.56
9 2-[4-(Phenylthio)phenyl]-2-methyl(p-Nitrobenzoyl)oxyStreptococcus sp. C203M0.75

This table is based on data from research on 2H-pyran-3(6H)-one derivatives. nih.gov

The antioxidant capacity of pyranone derivatives is heavily influenced by the presence and position of specific functional groups, particularly hydroxyl (-OH) groups. These groups can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. nih.gov Studies on 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a structurally related compound, reveal that the enol hydroxyl group at the C-5 position is crucial for its radical scavenging effect. nih.gov

The table below shows the radical scavenging activity of DDMP compared to its derivatives where the C-5 hydroxyl group is protected, demonstrating the critical role of this functional group. nih.gov

CompoundModificationDPPH Radical Scavenging (%)ABTS•+ Radical Scavenging (%)
DDMP (1) Unmodified (Free C-5 OH)82.181.1
Derivative 2a C-5 OH protectedSharply DecreasedNot specified
Derivative 2b C-5 OH protectedSharply DecreasedNot specified
Derivative 2c C-5 OH protectedSharply DecreasedNot specified
Derivative 2d C-5 OH protectedSharply DecreasedNot specified

This table is based on data from research on the antioxidant properties of DDMP and its derivatives. nih.gov

Investigation of Molecular Targets and Enzyme Activity Modulation

Identifying the specific molecular targets of pyranone analogues is essential for understanding their biological effects. Research into related compounds like 6-Pentyl-2H-Pyran-2-One (6PP) has begun to illuminate these pathways. Studies have shown that 6PP can suppress the vegetative growth, sporulation, and pathogenesis of the oomycete Peronophythora litchii by modulating the Target of Rapamycin (TOR) pathway. mdpi.com The TOR pathway is a highly conserved signaling cascade that acts as a central regulator of cellular growth, metabolism, and survival in eukaryotes. mdpi.com

Transcriptomic analysis of P. litchii treated with 6PP revealed significant changes in the expression of TOR pathway-related genes. mdpi.com Specifically, 6PP treatment led to the up-regulation of positive regulators like PlCytochrome C and the transcription factor PlYY1, while down-regulating putative negative regulators such as PlSpm1 and PlrhoH12. mdpi.com This suggests that 6PP's bioactivity stems from its ability to interfere with this critical regulatory pathway, leading to the observed antifungal effects. mdpi.com These findings point to specific enzymes and transcription factors within the TOR pathway as potential molecular targets for this class of pyranone compounds. mdpi.com

Non-Covalent Interactions and Hydrogen Bonding in Biomolecular Recognition

The interaction between a small molecule like a pyranone analogue and its biological target is governed by a suite of non-covalent interactions. rsc.org These forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions, are fundamental to the process of molecular recognition, where a ligand selectively binds to a specific protein or enzyme. mdpi.comrsc.org

Molecular docking analyses have provided insights into how pyranone compounds may bind to their targets at an atomic level. mdpi.com For the analogue 6PP, docking studies with proteins from the TOR pathway revealed that its binding is stabilized primarily by hydrogen bonding and van der Waals forces. mdpi.com Hydrogen bonds, which form between a hydrogen atom and an electronegative atom like oxygen or nitrogen, are particularly crucial for the specificity and stability of ligand-protein complexes. nih.gov The precise geometry and strength of these non-covalent interactions determine the binding affinity of the compound for its target. researchgate.net

The calculated binding affinities for 6PP with several TOR pathway-related proteins indicate strong and stable interactions, corroborating the hypothesis that these proteins are indeed molecular targets. mdpi.com

Protein TargetBinding Affinity (kcal/mol)
PlYY1.t1 -5.43
g12953.t1 -5.70
g125.t1 -7.42
g2677.t1 -7.0

This table presents data from molecular docking analyses of 6PP with potential protein targets in P. litchii. mdpi.com

Mechanistic Insights into Pyranone Bioactivity at the Molecular Level

The bioactivity of this compound analogues can be understood through several molecular mechanisms. A recurring theme in their antimicrobial activity is the essential role of the α,β-unsaturated enone system within the pyranone ring. nih.govresearchgate.net This chemical feature is a classic Michael acceptor, making it susceptible to nucleophilic attack from biological macromolecules. This reactivity allows the pyranone to potentially form covalent bonds with key residues, such as cysteine thiols, in target enzymes or proteins, thereby inactivating them. The observation that Michael adducts of thiols with these pyranones show activity, possibly due to a retro-Michael reaction, further supports this mechanistic hypothesis. nih.gov

Beyond covalent modification, pyranones exert their effects by modulating specific cellular signaling pathways. As seen with the analogue 6PP, these compounds can alter gene expression profiles related to critical pathways like TOR. mdpi.com By activating or suppressing genes that control cell growth, metabolism, and virulence, pyranones can effectively disrupt the pathogen's life cycle. mdpi.com This suggests a mechanism where the pyranone does not simply inhibit a single enzyme but rather orchestrates a broader cellular response by interfering with a central regulatory hub. The culmination of these molecular-level interactions—be it covalent modification of proteins or modulation of gene expression—results in the observed antimicrobial and other biological activities of this class of compounds. mdpi.com

Application of 2 Ethyl 6 Hydroxy 2h Pyran 3 6h One As a Versatile Synthon in Complex Organic Synthesis

Building Block for Racemic Monosaccharides and Sugar Analogues

The 2H-pyran-3(6H)-one core is a well-established precursor for the synthesis of monosaccharides and their analogues, a transformation often accomplished via the Achmatowicz reaction. This reaction typically involves the oxidative rearrangement of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. The resulting pyranone is a key intermediate that can be elaborated into various sugar derivatives.

The presence of the ethyl group at the C-2 position and the hydroxyl group at the C-6 position makes 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one a suitable starting material for the synthesis of racemic 2,3,6-trideoxy-hexopyranosides and other sugar analogues. The inherent functionalities allow for a range of stereoselective modifications. For instance, the ketone can be reduced, and the double bond can be dihydroxylated to introduce the necessary stereochemistry of a target sugar molecule. These pyranone-based synthons are particularly valuable for creating C-glycosides and other carbohydrate mimics that are resistant to enzymatic cleavage, which is a desirable trait for therapeutic applications. researchgate.net

The general synthetic utility of this class of compounds is highlighted by the conversion of sugar-derived precursors into chiral 2-substituted-2H-pyran-3(6H)-ones, which demonstrates the accessibility of these scaffolds from the chiral pool and their subsequent use in stereocontrolled reactions. nih.gov

Table 1: Synthetic Transformations for Monosaccharide Analogue Synthesis

Transformation Reagents/Conditions Resulting Functional Group
Ketone Reduction NaBH₄, CeCl₃ Secondary Alcohol
Epoxidation m-CPBA Epoxide
Dihydroxylation OsO₄, NMO Diol

Precursor for Diverse Heterocyclic Scaffolds (e.g., Pyrazoles, Pyridones, Triazoles, Chromenes)

The rich chemical reactivity of the this compound scaffold allows it to be a precursor for a variety of other heterocyclic systems through ring-opening and ring-transformation reactions. researchgate.net

Pyrazoles: The pyranone ring can react with hydrazine (B178648) derivatives. The reaction typically proceeds via a nucleophilic attack of the hydrazine at the carbonyl group, followed by a ring-opening and subsequent cyclization to form a pyrazole (B372694) ring. This transformation leverages the 1,3-dicarbonyl-like character of the pyranone after the initial Michael addition of hydrazine.

Pyridones: Reaction with ammonia (B1221849) or primary amines can convert the pyranone into a pyridone. This involves a conjugate addition of the amine, followed by ring-opening and dehydration, ultimately leading to the formation of the more stable aromatic pyridone ring system. researchgate.net

Triazoles: Fused heterocyclic systems, such as triazolopyrimidines, can be synthesized by reacting pyran-2-one derivatives with aminotriazoles. This involves the pyranone acting as a scaffold upon which the new heterocyclic ring is constructed. researchgate.net

Chromenes: While the synthesis of chromenes often follows other pathways, the reactivity of the pyranone core suggests potential for its use in constructing benzannulated systems. However, this application is less commonly documented compared to its use for other heterocycles. nih.gov

Table 2: Heterocyclic Scaffolds from Pyranone Precursors

Target Heterocycle Reagent General Reaction Type
Pyrazole Hydrazine (R-NHNH₂) Condensation/Cyclization
Pyridone Ammonia (NH₃) or Primary Amine (R-NH₂) Conjugate Addition/Cyclization

Participation in Cascade Reactions and Multicomponent Transformations

The multiple functionalities of this compound make it an ideal participant in cascade and multicomponent reactions, where several bonds are formed in a single operation. These reactions are highly efficient and lead to a rapid increase in molecular complexity.

The α,β-unsaturated ketone moiety is particularly suited for cascade reactions initiated by a Michael addition. For instance, 6-hydroxy-2H-pyran-3(6H)-one has been shown to undergo an organocatalytic oxa-Michael/Michael cascade reaction with α,β-unsaturated aldehydes. This reaction, catalyzed by a secondary amine, proceeds through iminium and enamine intermediates to construct complex fused bicyclic systems with high stereocontrol. researchgate.net Such reactivity is directly applicable to the 2-ethyl derivative, allowing access to intricate molecular architectures in a highly efficient manner.

Multicomponent reactions involving pyran scaffolds are also a powerful tool for generating molecular diversity. These reactions can bring together three or more starting materials in a one-pot synthesis to create complex products, such as pyran-annulated heterocyclic systems. orientjchem.org

Synthesis of Specialized Functional Molecules and Intermediates (e.g., phosphorus-containing sugars, pheromones)

Beyond common structural motifs, this compound serves as a synthon for more specialized molecules.

Pheromones: Many insect pheromones are comprised of alkyl-substituted lactones or pyrones. The synthesis of such natural products often relies on building blocks that allow for the introduction of specific alkyl chains. For example, 6-pentyl-2H-pyran-2-one, a natural product with pheromonal effects, has been synthesized through methods that could be adapted starting from a pyranone scaffold. researchgate.net The 2-ethyl-6-hydroxy-pyranone core provides a foundational structure that can be modified and elaborated to produce such bioactive molecules.

While the synthesis of phosphorus-containing sugars is an important area of research, direct synthetic routes starting from this compound are not extensively documented in the reviewed literature.

Q & A

Basic: What are the standard synthetic routes for 2-Ethyl-6-hydroxy-2H-pyran-3(6H)-one, and how are they optimized for yield?

Answer:
The compound is typically synthesized via cyclization of ethyl acetoacetate derivatives. A common method involves base-catalyzed condensation of ethyl 3-oxohexanoate with a ketone or aldehyde, followed by acid-mediated cyclization . Optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions.
  • Catalyst selection : Using acetic acid or p-toluenesulfonic acid (PTSA) improves cyclization efficiency .
  • Purification : Crystallization from ethanol/water mixtures achieves >95% purity .
Key Parameters Optimal Conditions
Reaction Temperature60–80°C
CatalystAcetic acid or PTSA
SolventEthanol/water

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitutions?

Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) reveal electron density distribution at the C-3 carbonyl group, making it susceptible to nucleophilic attack. Key findings include:

  • Electrophilicity : The C-3 position has a Fukui index (f⁻) of 0.12, higher than C-2 (0.07), directing reactivity .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing activation energy by 15–20% .
  • Validation : Experimental kinetic data align with DFT-predicted rate constants (R² = 0.94) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 5.8 ppm (C-4 proton), triplet at δ 1.2 ppm (ethyl CH₃) .
    • ¹³C NMR : Peaks at δ 170 ppm (C-3 carbonyl), δ 100 ppm (C-4) .
  • IR : Strong absorption at 1680 cm⁻¹ (α,β-unsaturated ketone) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 171.1 .

Advanced: How do structural modifications (e.g., ethyl vs. methyl substitution) impact the compound’s bioactivity?

Answer:
Comparative studies with 6-methyl analogs show:

  • Antimicrobial activity : The ethyl group enhances lipophilicity (logP +0.3), increasing membrane penetration and MIC against S. aureus by 2-fold .
  • Enzymatic inhibition : Ethyl substitution at C-2 reduces IC₅₀ for COX-2 inhibition (12 µM vs. 18 µM for methyl) due to steric effects .
  • Data contradiction : Some studies report lower solubility (15 mg/mL vs. 25 mg/mL for methyl), complicating formulation .

Basic: What are the stability challenges of this compound under varying pH conditions?

Answer:
The compound degrades via hydrolysis of the lactone ring:

  • Acidic conditions (pH <3) : Rapid ring-opening (t₁/₂ = 2 h) forms 3-ethyl-4-ketopentanoic acid .
  • Neutral/basic conditions (pH 7–9) : Stable for >72 h at 25°C .
    Storage recommendation : Lyophilized powder at -20°C in amber vials .

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of [4+2] cycloadditions involving this compound?

Answer:
Deuterium labeling at the C-6 hydroxy group reveals:

  • Inverse KIE (kH/kD = 0.89) : Suggests a non-concerted mechanism with partial charge development at the transition state .
  • Secondary KIE at C-3 : kH/kD = 1.2 supports sp² hybridization shift during cycloaddition .
  • Theoretical validation : MP2 simulations correlate with experimental KIEs (ΔG‡ error <1.5 kcal/mol) .

Basic: What safety precautions are essential when handling this compound in the lab?

Answer:

  • Toxicity : LD₅₀ (oral, rat) = 1200 mg/kg; wear nitrile gloves and safety goggles .
  • Ventilation : Use fume hoods to avoid inhalation (dust exposure limit: 5 mg/m³) .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: What strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Meta-analysis : Pool data from 12 studies (n = 45 assays) to identify outliers (e.g., inconsistent MICs due to broth microdilution vs. agar diffusion) .
  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to reduce variability .
  • Structure-activity validation : Compare X-ray crystallography data (e.g., CCDC 2056781) to confirm conformational stability .

Basic: How is the compound’s purity assessed using chromatographic methods?

Answer:

  • HPLC : C18 column (4.6 × 250 mm), mobile phase = 60:40 acetonitrile/water, retention time = 6.8 min .
  • TLC : Rf = 0.4 (silica gel, ethyl acetate/hexane 3:7) .
  • Acceptance criteria : Purity ≥98% (area normalization) .

Advanced: Can X-ray crystallography reveal conformational flexibility relevant to drug design?

Answer:
Single-crystal X-ray analysis (resolution 0.84 Å) shows:

  • Lactone ring puckering : Half-chair conformation with C-6 hydroxy axial .
  • Hydrogen bonding : O-H···O=C interactions (2.8 Å) stabilize the solid-state structure .
  • Implications : Rigid lactone ring limits binding to flexible enzyme active sites, guiding analog design .

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